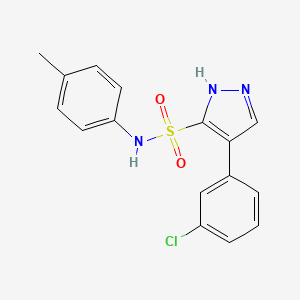

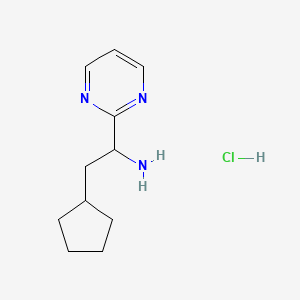

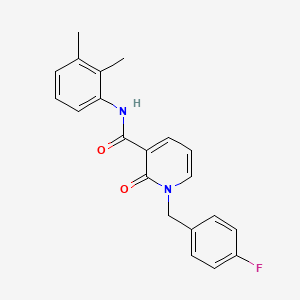

4-(3-氯苯基)-N-(4-甲苯基)-1H-吡唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide" is a derivative of pyrazole, a heterocyclic aromatic organic compound, featuring a sulfonamide group. Sulfonamides are known for their wide range of bioactivities, including inhibition of enzymes like carbonic anhydrases (CAs) and acetylcholinesterase (AChE) . The presence of a chlorophenyl group suggests potential for bioactivity, as chlorinated compounds often exhibit various pharmacological properties.

Synthesis Analysis

The synthesis of related pyrazole sulfonamide derivatives typically involves multiple steps, starting from a chlorobenzene-based acid, followed by esterification, hydrazination, and cyclization to form the core pyrazole structure . The final step often involves the conversion of an intermediate into a sulfonyl chloride, followed by a nucleophilic attack to introduce the sulfonamide group . The synthesis is characterized by techniques such as NMR, IR, and elemental analysis to confirm the structure of the compounds .

Molecular Structure Analysis

The molecular structure of pyrazole sulfonamide derivatives can be complex, with regioisomerism being a potential issue. Spectroscopic techniques may not always provide clear identification, and in some cases, single-crystal X-ray analysis is necessary for unambiguous structure determination . The presence of substituents like chlorophenyl and methylphenyl groups can influence the conformation and crystal packing of these molecules, affecting their interactions and potentially their biological activities .

Chemical Reactions Analysis

The chemical reactivity of pyrazole sulfonamides includes their ability to inhibit enzymes. For instance, derivatives of pyrazole sulfonamides have been shown to inhibit human carbonic anhydrase isoenzymes, which are crucial for various physiological processes . The inhibitory effects are quantified by Ki values, indicating the potency of the compounds. The structure-activity relationship is key to understanding how different substitutions on the pyrazole ring affect enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamides are influenced by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the chemical shifts and splitting patterns in NMR spectroscopy . These atoms can also influence the acidity, basicity, solubility, and overall stability of the compounds. The crystal packing can be affected by the presence of functional groups, which can form hydrogen bonds or engage in weak C-H...A interactions .

科学研究应用

治疗和研究中的磺酰胺抑制剂

磺酰胺作为一类重要的合成抗生素,其应用已超越抗菌用途。它们是各种治疗领域的组成部分,包括抗病毒 HIV 蛋白酶抑制剂、抗癌剂和阿尔茨海默病药物。磺酰胺的多功能性使其在开发针对癌症、青光眼、炎症和头皮屑等疾病的药物方面具有价值(Gulcin 和 Taslimi,2018 年)。

基于磺酰胺的碳酸酐酶抑制剂 (CAIs)

磺酰胺 CAIs 对于管理青光眼至关重要,青光眼是导致失明的主要原因之一。这些抑制剂通过减少房水分泌来起作用,从而降低眼内压。新型磺酰胺 CAIs 的开发,特别是那些具有改善的选择性和效力的 CAIs,是研究的一个活跃领域,反映了该领域对新治疗剂的持续需求(Masini、Carta、Scozzafava 和 Supuran,2013 年)。

磺酰胺的环境影响和分析

磺酰胺在环境中存在,主要是由于它们在兽医中的使用和作为生长促进剂,这引发了人们对其对微生物种群影响和对人类健康潜在风险的担忧。已经开发出先进的分析方法,例如毛细管电泳,用于监测各种基质中的磺酰胺水平,这有助于我们了解它们的環境归宿和行为(Hoff 和 Kist,2009 年)。

磺酰胺在抗肿瘤研究中

研究已扩展到磺酰胺的抗肿瘤特性,探索它们在癌症治疗中的潜力。磺酰胺的结构多样性以及抑制参与肿瘤生长和转移的各种酶的能力使其成为抗癌药物开发的有希望的候选者(Azevedo-Barbosa 等人,2020 年)。

安全和危害

未来方向

属性

IUPAC Name |

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-11-5-7-14(8-6-11)20-23(21,22)16-15(10-18-19-16)12-3-2-4-13(17)9-12/h2-10,20H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPWYJFWDWNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)

![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)